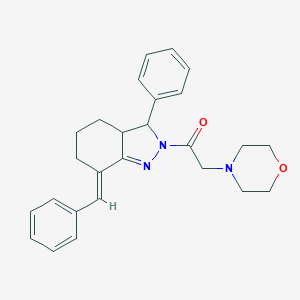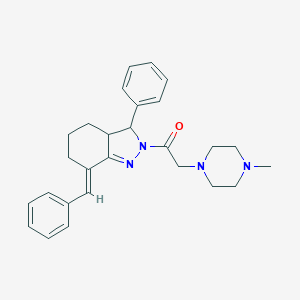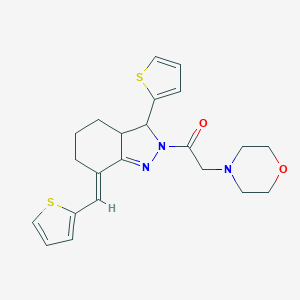![molecular formula C20H16ClN3OS B292136 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile](/img/structure/B292136.png)
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to inhibit the expression of certain genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cell proliferation and survival, and inhibit the expression of certain genes involved in inflammation and cancer progression. This compound has also been shown to have antiviral properties and has been tested against several viruses, including HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile in lab experiments is its potential therapeutic applications. This compound has been shown to have anticancer, antiviral, and anti-inflammatory properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile. One of the directions is to further investigate its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory diseases. Another direction is to determine the optimal dosage and potential side effects of this compound. Additionally, further studies are needed to determine the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile involves the reaction of 2-[(4-chlorophenyl)methylsulfanyl]-4,6-dioxo-1,4,5,6-tetrahydropyrimidine-5-carbonitrile with phenethylamine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. This compound has been tested against various cancer cell lines, including lung, breast, and colon cancer, and has been found to induce apoptosis in these cells.
Propiedades
Fórmula molecular |
C20H16ClN3OS |
|---|---|
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-(2-phenylethyl)-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H16ClN3OS/c21-16-9-6-15(7-10-16)13-26-20-23-18(17(12-22)19(25)24-20)11-8-14-4-2-1-3-5-14/h1-7,9-10H,8,11,13H2,(H,23,24,25) |
Clave InChI |
QTJQPINZJBICMF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCC2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N |
SMILES |
C1=CC=C(C=C1)CCC2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Diamino-3-(2-furylmethyl)-5-(5-methyl-2-furyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292057.png)
![2,7-diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292059.png)
![2-{[4-cyclohexyl-5-(4,5-dihydro-2H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292060.png)
![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)




![2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide](/img/structure/B292067.png)
![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)
![N-methyl-N'-({[4-methyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B292069.png)

![2-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1H-imidazol-1-amine](/img/structure/B292074.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine](/img/structure/B292075.png)